Boc-3,4-dichloro-L-phenylalanine (CAS 80741-39-5) is a highly lipophilic, unnatural amino acid derivative primarily procured for the solid- and solution-phase synthesis of advanced peptide therapeutics and peptidomimetics [1]. Featuring a strongly electron-withdrawing and sterically demanding 3,4-dichlorophenyl moiety, this building block is utilized to engineer enhanced proteolytic stability and optimized hydrophobic interactions into target sequences. The tert-butyloxycarbonyl (Boc) protecting group ensures stability under basic reaction conditions, making it a critical precursor for complex synthetic workflows involving base-sensitive modifications or specific side-chain cyclizations that are incompatible with standard Fmoc chemistry.
Substituting Boc-3,4-dichloro-L-phenylalanine with standard Boc-L-phenylalanine or mono-halogenated analogs (e.g., Boc-4-chloro-L-phenylalanine) fundamentally alters the physicochemical and pharmacological profile of the resulting peptide [1]. The dual chlorine substitution at the 3 and 4 positions significantly increases the local lipophilicity (logP) and alters the dihedral angle preferences of the peptide backbone, which is often required to lock the sequence into a bioactive conformation. Furthermore, the steric bulk of the 3,4-dichloro group effectively shields adjacent peptide bonds from enzymatic cleavage; reverting to an unsubstituted or mono-substituted analog typically results in a rapid loss of plasma half-life and a dramatic drop in receptor binding affinity—often by an order of magnitude or more—rendering the final compound ineffective for therapeutic applications [2].
In the development of high-affinity ligands, the incorporation of the 3,4-dichloro-L-phenylalanine motif provides enhanced target engagement compared to unsubstituted or mono-substituted analogs [1]. Structure-activity relationship (SAR) studies demonstrate that the 3,4-dichlorophenyl group optimizes hydrophobic pocket occupancy and enables specific halogen bonding, leading to single-digit nanomolar inhibitory activity. Removing the 3,4-dichloro substituents results in a multi-fold loss of binding affinity and cellular efficacy.
| Evidence Dimension | Target Inhibition (IC50 / Ki) |
| Target Compound Data | Peptides with 3,4-dichloro-L-phenylalanine achieve low nanomolar potency (e.g., Ki ~ 2 nM, IC50 < 10 nM). |
| Comparator Or Baseline | Unsubstituted L-phenylalanine analogs. |
| Quantified Difference | >10-fold to 50-fold loss in binding affinity when the 3,4-dichloro motif is removed. |
| Conditions | In vitro receptor binding and enzymatic inhibition assays. |
Procurement of the 3,4-dichloro derivative is critical for achieving the sub-nanomolar potency required for advanced therapeutic leads, which cannot be matched by cheaper, unsubstituted analogs.
A primary driver for selecting 3,4-dichloro-L-phenylalanine over natural L-phenylalanine is its profound impact on the pharmacokinetic profile of the synthesized peptide[1]. The bulky, electron-deficient dichlorophenyl ring creates significant steric hindrance that prevents exopeptidases and endopeptidases from efficiently cleaving adjacent peptide bonds. Studies on cyclic peptides indicate that substituting natural phenylalanine with the 3,4-dichloro analog extends the proteolytic half-life in plasma and gastrointestinal fluid models, transforming rapidly degraded sequences into viable, long-acting candidates.
| Evidence Dimension | Proteolytic Half-Life |
| Target Compound Data | 3,4-dichloro-L-phenylalanine-containing peptides exhibit extended stability (measured in hours). |
| Comparator Or Baseline | Standard L-phenylalanine-containing peptides (measured in minutes). |
| Quantified Difference | Significant extension of in vitro and in vivo half-life, preventing rapid luminal and plasma degradation. |
| Conditions | Plasma stability and simulated gastrointestinal fluid (SGF/SIF) assays. |
Buyers developing oral or long-acting injectable peptides must use this specific halogenated building block to ensure the final product survives metabolic clearance.
The choice between Boc-3,4-dichloro-L-phenylalanine and its Fmoc counterpart is dictated by the specific synthetic workflow [1]. The Boc protecting group is stable to basic conditions, making it the mandatory choice when the peptide sequence requires on-resin N-alkylation, base-catalyzed macrocyclization, or the use of strongly nucleophilic reagents prior to N-terminal deprotection. In such workflows, using the Fmoc analog leads to premature deprotection and sequence truncation, severely reducing the final yield.
| Evidence Dimension | Synthetic Yield in Base-Catalyzed Steps |
| Target Compound Data | Boc-protected building block maintains >95% stability during basic modifications. |
| Comparator Or Baseline | Fmoc-protected building block. |
| Quantified Difference | Avoidance of premature cleavage, preventing >50% yield loss associated with Fmoc instability under basic conditions. |
| Conditions | Solid-phase peptide synthesis (SPPS) requiring basic downstream modifications. |
Selecting the Boc-protected variant is a strict process requirement for synthetic routes involving basic reagents, directly impacting the overall yield and cost-efficiency of manufacturing.
Boc-3,4-dichloro-L-phenylalanine is a foundational building block in the synthesis of selective melanocortin-4 receptor (MC4R) antagonists[1]. Its incorporation is essential for optimizing the hydrophobic interactions within the receptor pocket, directly translating to the high binding affinity required for obesity and metabolic disorder research.
In the design of peptidomimetic macrocycles targeting the p53-MDM2/MDMX protein-protein interaction, this compound is utilized to replace natural aromatic residues [2]. The 3,4-dichloro substitution enhances both the helical stability of the macrocycle and its resistance to proteolytic degradation, making it a critical component for oncology drug discovery.
For industrial and academic core facilities employing complex orthogonal protection strategies—such as those requiring on-resin N-methylation or base-promoted cyclization—the Boc-protected variant is procured to prevent premature deprotection [3]. This ensures high yields of the target sequence prior to final HF or TFA cleavage.